ICA-105574

Catalog No.
S530332
CAS No.
316146-57-3
M.F
C19H14N2O4
M. Wt
334.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ICA-105574

CAS Number

316146-57-3

Product Name

ICA-105574

IUPAC Name

3-nitro-N-(4-phenoxyphenyl)benzamide

Molecular Formula

C19H14N2O4

Molecular Weight

334.3 g/mol

InChI

InChI=1S/C19H14N2O4/c22-19(14-5-4-6-16(13-14)21(23)24)20-15-9-11-18(12-10-15)25-17-7-2-1-3-8-17/h1-13H,(H,20,22)

InChI Key

GDWKBKTVROCPNZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

3-nitro-N-(4-phenoxyphenyl)benzamide, ICA105574

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Description

The exact mass of the compound 3-nitro-N-(4-phenoxyphenyl)benzamide is 334.0954 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

hERG Potassium Channel Activator

3-Nitro-N-(4-phenoxyphenyl)benzamide, also known as ICA-105574, is a chemical compound studied for its ability to activate the human ether-à-go-go-related gene (hERG) potassium channels. These channels play a crucial role in regulating the electrical activity of the heart, particularly in repolarization of the heart muscle cells [].

Studies have shown that ICA-105574 acts as a potent and selective activator of hERG channels. In research using isolated heart cells and recombinant hERG channels, ICA-105574 significantly increased the current flow through these channels []. This effect was concentration-dependent, meaning higher concentrations led to a greater activation of the channels.

Mechanism of Action

The primary mechanism by which ICA-105574 activates hERG channels is by preventing their inactivation. Normally, hERG channels undergo a process called inactivation after they open, which limits the flow of current through them. ICA-105574 disrupts this inactivation process, allowing the channels to remain open for longer durations and facilitating a greater potassium ion efflux []. This can influence the duration of the cardiac action potential, which is the electrical signal that coordinates heart muscle contractions.

ICA-105574, chemically known as 3-nitro-N-(4-phenoxyphenyl)benzamide, is a synthetic compound primarily studied for its effects on potassium channels, particularly the human ether-a-go-go-related gene potassium channels (hERG). This compound has gained attention due to its ability to modulate the inactivation properties of these channels, which are crucial for cardiac action potential regulation. ICA-105574 is characterized by its unique structural features that allow it to interact specifically with various potassium channel subtypes, leading to differential effects on channel activity.

There is no current information available on the specific mechanism of action of 3-nitro-N-(4-phenoxyphenyl)benzamide.

As with any unknown compound, it is advisable to handle 3-nitro-N-(4-phenoxyphenyl)benzamide with caution due to the lack of specific safety data. The nitro group raises concerns, as nitroaromatic compounds can be explosive or can decompose to form hazardous gases []. Standard laboratory practices for handling chemicals should be followed.

The primary chemical reaction involving ICA-105574 is its binding to potassium channels, where it acts as a modulator. Upon binding, ICA-105574 can either enhance or inhibit channel inactivation depending on the specific type of potassium channel:

  • Binding Mechanism: ICA-105574 interacts with a hydrophobic pocket formed by specific amino acids in the channel structure. This interaction alters the voltage dependence of inactivation.
  • Channel-Specific Effects: For example, it significantly attenuates inactivation in hERG channels while enhancing it in ether-a-go-go (EAG) channels, showcasing its dual role as an agonist and antagonist based on the channel type .

ICA-105574 exhibits notable biological activity as a potent activator of hERG channels. Its effects include:

  • Cardiac Action Potential Modulation: It shortens the duration of cardiac action potentials by shifting the voltage dependence of hERG inactivation to more positive potentials .
  • Arrhythmia Prevention: Studies have indicated that ICA-105574 can prevent arrhythmias induced by delayed repolarization in cardiac tissues, making it a candidate for therapeutic applications in cardiac health .

The synthesis of ICA-105574 involves several steps typical for organic compounds, focusing on functionalization and coupling reactions. The general synthetic pathway includes:

  • Starting Materials: Utilizing appropriate nitro and phenoxy derivatives.
  • Coupling Reactions: Employing coupling agents to form the amide bond between the benzamide and phenoxy groups.
  • Purification: The final compound is purified through recrystallization or chromatography techniques to ensure high purity for biological testing .

ICA-105574 has potential applications in:

  • Cardiology: As a therapeutic agent for managing conditions associated with prolonged cardiac action potentials and arrhythmias.
  • Pharmacological Research: It serves as a tool compound for studying the mechanisms of potassium channel modulation and their physiological implications .

Interaction studies have revealed that ICA-105574 binds at a common site on both hERG and EAG channels but elicits opposite functional responses. Key findings include:

  • Molecular Modeling: Computational studies indicate that ICA-105574 adopts distinct orientations when binding to different channels, influencing its agonistic or antagonistic properties .
  • Mutagenesis Studies: Alterations in specific amino acids within the binding pocket can change the functional response to ICA-105574, highlighting the importance of channel structure in drug action .

ICA-105574 is part of a broader class of compounds that modulate potassium channels. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameStructureMechanism of ActionUnique Features
NS16431,3-bis-(2-hydroxy-5-trifluoromethyl-phenyl)-ureaActivates hERG channelsKnown for its high potency and selectivity towards hERG channels
PD3072432-[2-(3,4-Dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acidActivates EAG channelsSelective for EAG channels with different pharmacological profiles
MoxifloxacinFluoroquinolone antibioticInhibits hERG channelsPrimarily known as an antibiotic but also affects cardiac ion channels

ICA-105574 stands out due to its dual functionality as both an activator and inhibitor depending on the target channel type, which is not commonly observed among similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

334.09535693 g/mol

Monoisotopic Mass

334.09535693 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

ICA-105574

Dates

Modify: 2023-08-15
1: Meng J, Shi C, Li L, Du Y, Xu Y. Compound ICA-105574 prevents arrhythmias induced by cardiac delayed repolarization. Eur J Pharmacol. 2013 Oct 15;718(1-3):87-97. doi: 10.1016/j.ejphar.2013.09.011. PubMed PMID: 24041920.
2: Garg V, Stary-Weinzinger A, Sanguinetti MC. ICA-105574 interacts with a common binding site to elicit opposite effects on inactivation gating of EAG and ERG potassium channels. Mol Pharmacol. 2013 Apr;83(4):805-13. doi: 10.1124/mol.112.084384. PubMed PMID: 23319419; PubMed Central PMCID: PMC3608434.
3: Asayama M, Kurokawa J, Shirakawa K, Okuyama H, Kagawa T, Okada J, Sugiura S, Hisada T, Furukawa T. Effects of an hERG activator, ICA-105574, on electrophysiological properties of canine hearts. J Pharmacol Sci. 2013;121(1):1-8. PubMed PMID: 23238536.
4: Gerlach AC, Stoehr SJ, Castle NA. Pharmacological removal of human ether-à-go-go-related gene potassium channel inactivation by 3-nitro-N-(4-phenoxyphenyl) benzamide (ICA-105574). Mol Pharmacol. 2010 Jan;77(1):58-68. doi: 10.1124/mol.109.059543. PubMed PMID: 19805508.

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